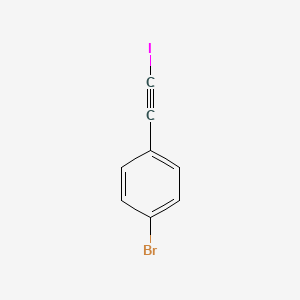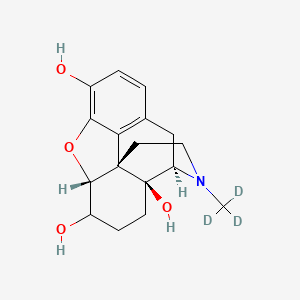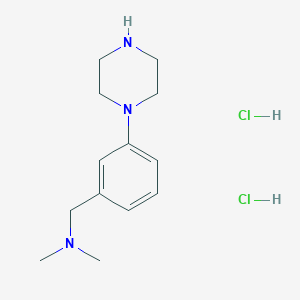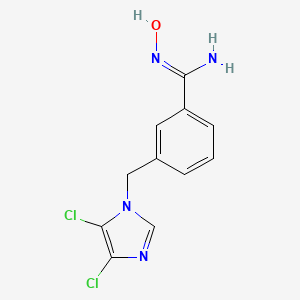
1-Bromo-4-(iodoethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(iodoethynyl)benzene is an organic compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(iodoethynyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of palladium catalysts in the Sonogashira coupling reaction is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(iodoethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Sonogashira Coupling: Palladium catalysts and copper(I) iodide are used in the presence of a base like triethylamine
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Coupling reactions produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
1-Bromo-4-(iodoethynyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers
Biology: Employed in the development of bioactive compounds and molecular probes
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-(iodoethynyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The ethynyl group allows for coupling reactions, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Bromo-4-ethynylbenzene: Contains a bromine atom and an ethynyl group but lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-(iodoethynyl)benzene is unique due to the presence of both bromine and iodine atoms along with an ethynyl group, providing a combination of reactivity and versatility not found in similar compounds .
Properties
Molecular Formula |
C8H4BrI |
|---|---|
Molecular Weight |
306.93 g/mol |
IUPAC Name |
1-bromo-4-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H |
InChI Key |
HSDYNLNDWWCMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)
![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)


![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)

